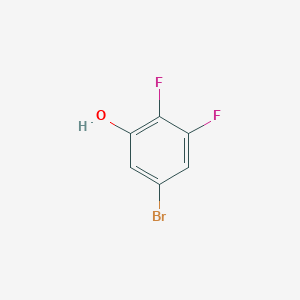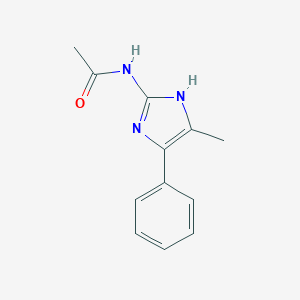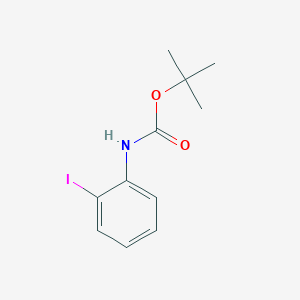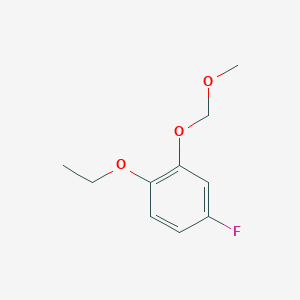
1-Ethoxy-4-fluoro-2-(methoxymethoxy)benzene
Descripción general
Descripción
1-Ethoxy-4-fluoro-2-(methoxymethoxy)benzene, also known as EFMB, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. EFMB is a white crystalline solid that is soluble in organic solvents and has a molecular formula of C11H13FO3.
Mecanismo De Acción
The mechanism of action of 1-Ethoxy-4-fluoro-2-(methoxymethoxy)benzene is not fully understood. However, studies have shown that 1-Ethoxy-4-fluoro-2-(methoxymethoxy)benzene inhibits the growth of cancer cells by inducing apoptosis, which is a programmed cell death process. 1-Ethoxy-4-fluoro-2-(methoxymethoxy)benzene has also been found to inhibit the activity of certain enzymes involved in cancer cell proliferation.
Biochemical and Physiological Effects:
1-Ethoxy-4-fluoro-2-(methoxymethoxy)benzene has been found to exhibit low toxicity in vitro and in vivo studies. However, further studies are needed to determine its long-term effects on human health. 1-Ethoxy-4-fluoro-2-(methoxymethoxy)benzene has been found to exhibit antitumor activity in various cancer cell lines, including breast, lung, and prostate cancer cells. 1-Ethoxy-4-fluoro-2-(methoxymethoxy)benzene has also been found to inhibit the growth of bacteria and fungi.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 1-Ethoxy-4-fluoro-2-(methoxymethoxy)benzene in lab experiments include its low toxicity, ease of synthesis, and potential applications in various fields. However, the limitations of using 1-Ethoxy-4-fluoro-2-(methoxymethoxy)benzene include its limited solubility in water and its potential for degradation over time.
Direcciones Futuras
For the study of 1-Ethoxy-4-fluoro-2-(methoxymethoxy)benzene include investigating its potential as an anticancer agent, exploring its applications in material science and organic synthesis, and determining its long-term effects.
Aplicaciones Científicas De Investigación
1-Ethoxy-4-fluoro-2-(methoxymethoxy)benzene has been studied for its potential applications in various fields such as medicinal chemistry, material science, and organic synthesis. In medicinal chemistry, 1-Ethoxy-4-fluoro-2-(methoxymethoxy)benzene has been found to exhibit antitumor activity and is being studied as a potential anticancer agent. 1-Ethoxy-4-fluoro-2-(methoxymethoxy)benzene has also been used as a building block in the synthesis of novel organic compounds with potential pharmaceutical applications. In material science, 1-Ethoxy-4-fluoro-2-(methoxymethoxy)benzene has been used as a precursor in the synthesis of functional materials such as liquid crystals and polymers.
Propiedades
Número CAS |
167683-96-7 |
|---|---|
Nombre del producto |
1-Ethoxy-4-fluoro-2-(methoxymethoxy)benzene |
Fórmula molecular |
C10H13FO3 |
Peso molecular |
200.21 g/mol |
Nombre IUPAC |
1-ethoxy-4-fluoro-2-(methoxymethoxy)benzene |
InChI |
InChI=1S/C10H13FO3/c1-3-13-9-5-4-8(11)6-10(9)14-7-12-2/h4-6H,3,7H2,1-2H3 |
Clave InChI |
MNAIGCPVLHLOBM-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=C(C=C1)F)OCOC |
SMILES canónico |
CCOC1=C(C=C(C=C1)F)OCOC |
Sinónimos |
Benzene, 1-ethoxy-4-fluoro-2-(methoxymethoxy)- (9CI) |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details











Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

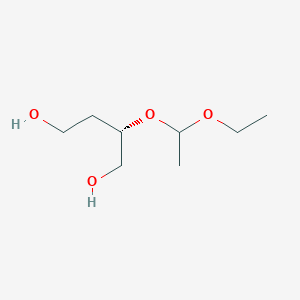
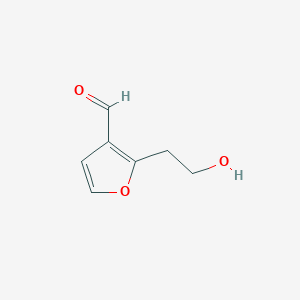
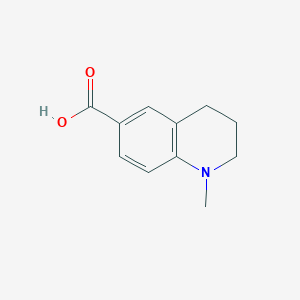

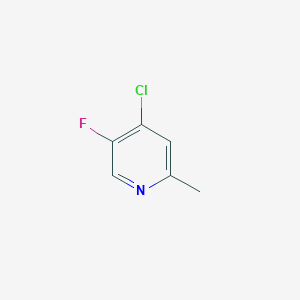


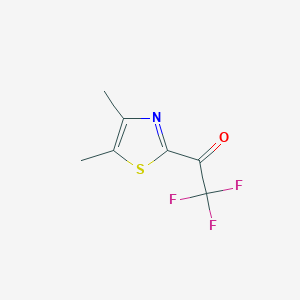
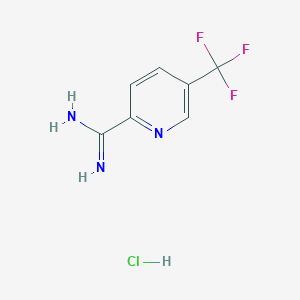
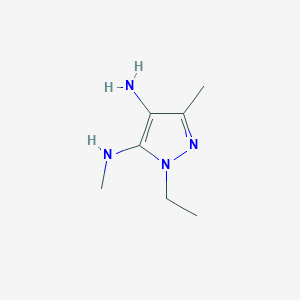
![2-[(4-Chlorophenyl)thio]nicotinamide](/img/structure/B62982.png)
